Chemical and physical properties of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate
Chemical and physical properties of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is a substituted aminothiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry. The thiophene ring is a versatile scaffold, and its derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of an amino group at the 3-position and an aryl group at the 5-position of the thiophene ring, as in the title compound, offers multiple points for further chemical modification, making it a valuable building block in the synthesis of more complex molecules and potential drug candidates.[1][2] This guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic route, and detailed characterization methodologies for Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate.
Chemical and Physical Properties
While specific experimental data for Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is not extensively available in the public domain, its properties can be reliably predicted based on data from closely related analogs, such as the 4-fluorophenyl isomer and other 3-amino-5-arylthiophene-2-carboxylates.[3][4]
| Property | Predicted Value | Source/Analogy |
| CAS Number | 860354-63-8 | [5] |
| Molecular Formula | C₁₂H₁₀FNO₂S | [4] |
| Molecular Weight | 267.28 g/mol | Calculated |
| Appearance | Likely a crystalline solid | Analogy with similar thiophene derivatives[6] |
| Melting Point | Not available (predicted to be in the range of 130-160 °C) | Analogy with similar 5-aryl-3-aminothiophenes[6][7] |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and likely insoluble in water. | General solubility of similar organic compounds |
Synthesis
A robust and widely used method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction .[8][9][10] This one-pot, multi-component reaction offers a straightforward route to the target molecule. A proposed synthetic pathway for Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is outlined below.
Proposed Synthetic Protocol: Gewald Reaction
This protocol is based on established procedures for the synthesis of related 3-amino-5-arylthiophene-2-carboxylates.[11][12]
Reactants:
-
3-Fluorophenylacetonitrile
-
Methyl glyoxylate
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine or triethylamine)
-
A suitable solvent (e.g., ethanol or methanol)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorophenylacetonitrile and methyl glyoxylate in the chosen alcohol solvent.
-
Addition of Sulfur: To this solution, add elemental sulfur.
-
Addition of Base: Slowly add the basic catalyst (e.g., morpholine) to the reaction mixture. The addition of the base is often exothermic and should be done with caution.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the resulting residue can be purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Gewald Reaction: This method is chosen for its efficiency and the directness with which it assembles the substituted thiophene ring from readily available starting materials.[13]
-
Base Catalyst: The base is crucial for the initial Knoevenagel condensation between the nitrile and the glyoxylate, and it also facilitates the subsequent cyclization with sulfur.[8]
-
Solvent: Alcohols like ethanol or methanol are commonly used as they are good solvents for the reactants and facilitate the reaction.
Characterization and Quality Control
To confirm the identity and purity of the synthesized Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate, a combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
1H NMR (Proton NMR): The predicted 1H NMR spectrum would show characteristic signals for the different types of protons in the molecule.
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-7.8 ppm) corresponding to the protons on the 3-fluorophenyl ring and the proton on the thiophene ring.
-
Amino Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.
-
Methyl Protons: A singlet around δ 3.8 ppm corresponding to the methyl ester (-OCH₃) protons.
13C NMR (Carbon NMR): The 13C NMR spectrum would provide information about the carbon skeleton of the molecule.
-
Carbonyl Carbon: A signal in the downfield region (around δ 160-170 ppm) for the ester carbonyl carbon.
-
Aromatic and Thiophene Carbons: A series of signals in the aromatic region (δ 110-150 ppm) for the carbons of the phenyl and thiophene rings. The carbon attached to the fluorine atom will show a characteristic C-F coupling.
-
Methyl Carbon: A signal in the upfield region (around δ 50-55 ppm) for the methyl ester carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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N-H Stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).
-
C=O Stretching: A strong absorption band around 1680-1720 cm⁻¹ characteristic of the ester carbonyl group.
-
C-F Stretching: A strong absorption in the region of 1000-1400 cm⁻¹ indicating the presence of the C-F bond.
-
C-O Stretching: Bands in the region of 1200-1300 cm⁻¹ for the C-O bond of the ester.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (267.28 g/mol ).
-
Isotope Peaks: The presence of sulfur will result in a characteristic M+2 isotope peak with an intensity of about 4.4% relative to the molecular ion peak.
-
Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for similar molecules include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Reactivity and Potential Applications
The chemical reactivity of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is primarily dictated by the functional groups present on the thiophene ring.
-
Amino Group: The amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. This allows for the introduction of a wide range of substituents at the 3-position.
-
Thiophene Ring: The electron-rich thiophene ring is susceptible to electrophilic substitution reactions, although the reactivity is influenced by the existing substituents.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups like amides or acid chlorides.
The structural motifs present in Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate make it a promising scaffold for the development of new therapeutic agents. Aryl-substituted aminothiophenes have been investigated for their potential as tubulin polymerization inhibitors, which are a class of anticancer agents.[1][14] The 3-fluorophenyl group can enhance the binding affinity of the molecule to its biological target and improve its pharmacokinetic properties.
Visualizations
Chemical Structure
Caption: Chemical structure of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of the target compound via the Gewald reaction.
References
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Ostapiuk, Y. V., et al. (2025). Formation of 3-amino-5-arylthiophenes with various substituents at C-2 and C-5 position. ResearchGate. [Link]
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Romagnoli, R., et al. (2013). 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition. PLoS ONE, 8(10), e76895. [Link]
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